2-(3-Fluorophenyl)-2-(methylamino)acetamide
Overview
Description
2-(3-Fluorophenyl)-2-(methylamino)acetamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a methylamino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)acetamide typically involves the following steps:
Formation of 3-Fluorophenylacetic Acid: The starting material, 3-fluorophenylacetic acid, is synthesized through the fluorination of phenylacetic acid.
Conversion to Acetamide: The carboxylic acid group of 3-fluorophenylacetic acid is converted to an amide group using ammonia or an ammonium salt.
Introduction of Methylamino Group: The amide group is then methylated to introduce the methylamino group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
2-(3-Fluorophenyl)-2-(methylamino)acetamide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)-2-(methylamino)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the methylamino group influences its biological activity. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Fluorophenyl)-2-(methylamino)acetamide is unique due to its specific structural features. Similar compounds include:
2-(3-Chlorophenyl)-2-(methylamino)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromophenyl)-2-(methylamino)acetamide: Similar structure with a bromine atom instead of fluorine.
2-(3-Iodophenyl)-2-(methylamino)acetamide: Similar structure with an iodine atom instead of fluorine.
These compounds share similarities in their core structure but differ in the halogen atom present, which can influence their chemical and biological properties.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-(methylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12-8(9(11)13)6-3-2-4-7(10)5-6/h2-5,8,12H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJWFIPDLSIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218316-27-8 | |
Record name | 2-(3-fluorophenyl)-2-(methylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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